molecular formula C16H11NO3 B5609697 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B5609697
M. Wt: 265.26 g/mol
InChI Key: UAOUQDXIWHQNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-6H-anthra[1,9-cd]isoxazol-6-one (CID 672470) is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol . This compound is built around the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which has been identified as a promising core structure in medicinal chemistry research . The primary research value of this scaffold lies in its potential as an inhibitor of the histone-lysine N-methyltransferase EHMT2 (G9a), an important epigenetic target that is widely considered an appealing antineoplastic target for cancer therapy . The discovery of this scaffold was achieved through sophisticated methods like shape-based virtual screening, and its derivatives have shown potent dual G9a inhibitory activity and anti-proliferative activity against several cancer cell lines . Researchers utilize this compound and its analogues to explore novel therapeutic strategies in oncology. Compounds based on this scaffold have demonstrated the ability to induce cell apoptosis in a dose-dependent manner and display a significant decrease in dimethylation of H3K9, a key histone mark regulated by G9a . Furthermore, the anthra[1,9-cd]isoxazol-6-one core structure can undergo specific chemical transformations, such as conversion to 4-halo-1-aminoanthraquinones when treated with hydrohalic acids, which may be of interest for further synthetic chemistry applications . As part of the isoxazole family of heterocyclic compounds, which are known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, this compound serves as a valuable intermediate for the design and synthesis of novel bioactive molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOUQDXIWHQNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves a combination of shape-based virtual screening and structure-based molecular modification. The process typically starts with the identification of a suitable scaffold, followed by the design and synthesis of derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone compounds.

Scientific Research Applications

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with molecular targets such as protein lysine methyltransferase G9a. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the dimethylation of histone H3 at lysine 9 (H3K9). This inhibition can induce cell apoptosis and exhibit anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Table 1: Key Derivatives of 6H-Anthra[1,9-cd]isoxazol-6-one

Compound Name Substituents Biological Activity/Reactivity Key Findings References
5-Ethoxy-6H-anthra[1,9-cd]isoxazol-6-one Ethoxy at position 5 G9a inhibition (epigenetic target), potential antiproliferative activity Improved metabolic stability compared to unsubstituted analogs; moderate IC50 (~5–10 µM) against G9a.
5-(Cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one Cyclohexylamino at position 5 G9a inhibition Enhanced binding affinity due to bulky substituent; IC50 ~2–4 µM.
3-Chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one Chloro at position 3, cyclohexylamino at position 5 Antiparasitic activity (Trypanosoma brucei) Nanomolar IC50 (Amb3377585: ~50 nM); targets CoA biosynthesis pathways.
5-Methoxycanthin-6-one Methoxy at position 5 (canthin-6-one core) Anticancer, antimicrobial Demonstrates how methoxy groups enhance stability in similar scaffolds.
CPUY074020 Optimized derivative from virtual screening G9a inhibition, antiproliferative IC50 ~0.8 µM; induces apoptosis in cancer cells.

Reactivity and Stability

  • Parent Scaffold Reactivity: The unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one undergoes N–O bond cleavage in DMSO, forming reactive anthraquinones that can covalently modify biological nucleophiles .
  • Substituent Effects: Ethoxy Group: Electron-donating ethoxy substituent at position 5 stabilizes the isoxazole ring against nucleophilic attack, improving metabolic stability compared to amino-substituted analogs . Cyclohexylamino Group: Bulkier substituents like cyclohexylamino enhance target binding (e.g., G9a) but may reduce solubility . Chloro Substituents: Halogenation (e.g., at position 3) increases lipophilicity and antiparasitic potency, as seen in Amb3377585 .

Q & A

Q. What are the established synthesis protocols for 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of anthra-isoxazole derivatives typically involves cyclization reactions to form the isoxazole ring. For this compound, key steps include:

  • Cyclization : Use of precursors like anthraquinone derivatives with ethoxy groups, followed by nitrile oxide cycloaddition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve yield .
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.

Q. Optimization Table :

ParameterRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, EtOHDMF+25%
CatalystZnCl₂, K₂CO₃ZnCl₂ (0.1 eq)+18%
Temperature60–140°C100°C+15%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group placement and isoxazole ring formation (e.g., δ 4.5–5.0 ppm for isoxazole protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystals form) .
  • HPLC-PDA : Assess purity (>95% threshold) using C18 columns and acetonitrile/water gradients.

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability : Accelerated degradation at 40–60°C for 4 weeks; monitor via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
  • pH Sensitivity : Test solubility and degradation in buffers (pH 3–9).

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

Methodological Answer: Adopt a multi-target approach inspired by structurally related compounds:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A/2C) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Enzyme Inhibition : Test inhibition of kinases or oxidases (e.g., COX-2) via fluorescence-based assays.
  • Cellular Models : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity (IC₅₀ determination).

Q. Experimental Design Flow :

In Silico Docking : Prioritize targets using molecular modeling (e.g., AutoDock Vina).

Dose-Response Curves : 10⁻⁹–10⁻⁴ M concentrations, triplicate measurements.

Mechanistic Studies : Apoptosis markers (caspase-3) or cell-cycle analysis (flow cytometry).

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Compare HPLC chromatograms from different studies; impurities may inhibit activity .
  • Reagent Quality : Trace moisture in solvents can quench cyclization reactions.
  • Assay Variability : Normalize bioactivity data using reference standards (e.g., cisplatin for cytotoxicity).

Q. Case Study :

  • Reported Yield Discrepancy (40% vs. 65%) : Trace analysis showed residual DMF in lower-yield batches suppressed crystallization .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., isoxazole ring) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility improvements.
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity.

Q. Computational Workflow :

Geometry Optimization : Gaussian 12.

Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps for reactivity insights.

Docking Validation : Cross-check with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.